Methyl 2,5-dichloro-6-methylnicotinate
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Overview
Description
Methyl 2,5-dichloro-6-methylnicotinate is a chemical compound with the molecular formula C8H7Cl2NO2. It is a derivative of nicotinic acid and is characterized by the presence of two chlorine atoms and a methyl group on the nicotinate structure. This compound is used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,5-dichloro-6-methylnicotinate typically involves the chlorination of 6-methylnicotinic acid followed by esterification. The process can be summarized as follows:
Chlorination: 6-methylnicotinic acid is treated with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce chlorine atoms at the 2 and 5 positions.
Esterification: The resulting 2,5-dichloro-6-methylnicotinic acid is then esterified using methanol in the presence of a catalyst such as sulfuric acid (H2SO4) to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale chlorination using industrial chlorinating agents.
- Continuous esterification in industrial reactors to ensure high yield and purity.
- Purification through crystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-dichloro-6-methylnicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or thiourea in solvents such as ethanol.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Reagents like potassium permanganate (KMnO4) in aqueous solutions
Major Products
Substitution: Amino or thiol derivatives of the original compound.
Reduction: Partially or fully dechlorinated derivatives.
Oxidation: Compounds with additional oxygen-containing functional groups
Scientific Research Applications
Methyl 2,5-dichloro-6-methylnicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of nicotinic acid derivatives with therapeutic properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals .
Mechanism of Action
The mechanism of action of Methyl 2,5-dichloro-6-methylnicotinate involves its interaction with specific molecular targets. The compound is believed to:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Modulate Receptors: Interact with cellular receptors to induce biological responses.
Pathways Involved: Affect pathways related to inflammation, microbial growth, and cellular metabolism
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid without chlorine atoms.
2,5-Dichloronicotinic acid: Lacks the methyl ester group.
6-Methylnicotinic acid: Lacks the chlorine atoms .
Uniqueness
Methyl 2,5-dichloro-6-methylnicotinate is unique due to the presence of both chlorine atoms and a methyl group, which confer distinct chemical and biological properties. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
Molecular Formula |
C8H7Cl2NO2 |
---|---|
Molecular Weight |
220.05 g/mol |
IUPAC Name |
methyl 2,5-dichloro-6-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C8H7Cl2NO2/c1-4-6(9)3-5(7(10)11-4)8(12)13-2/h3H,1-2H3 |
InChI Key |
GFPUIWPEBLQWHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=N1)Cl)C(=O)OC)Cl |
Origin of Product |
United States |
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